molecular formula C9H7BrN2O5 B14791541 5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide

5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide

Cat. No.: B14791541
M. Wt: 303.07 g/mol
InChI Key: CKAIHLDHTVBGTA-UHFFFAOYSA-N
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Description

5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a nitro group, and a carboxamide group attached to a benzodioxine ring. The molecular formula for this compound is C9H8BrNO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide typically involves multiple steps, starting with the formation of the benzodioxine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dihydroxybenzaldehyde with bromine and nitric acid can yield the desired brominated and nitrated benzodioxine intermediate. This intermediate can then be further reacted with an amide source to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-amino-6-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide, while substitution of the bromine atom can produce various derivatives with different functional groups.

Scientific Research Applications

5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-1,4-benzodioxane: Lacks the bromine and carboxamide groups, making it less versatile in certain applications.

    5-Bromo-2,3-dihydro-1,4-benzodioxine:

    6-Bromo-8-nitro-2,3-dihydro-1,4-benzodioxine: Similar structure but different substitution pattern, leading to different chemical and biological properties.

Uniqueness

5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide is unique due to the presence of both bromine and nitro groups, as well as the carboxamide functionality

Properties

Molecular Formula

C9H7BrN2O5

Molecular Weight

303.07 g/mol

IUPAC Name

5-bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide

InChI

InChI=1S/C9H7BrN2O5/c10-6-5(12(14)15)3-4(9(11)13)7-8(6)17-2-1-16-7/h3H,1-2H2,(H2,11,13)

InChI Key

CKAIHLDHTVBGTA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C(=CC(=C2Br)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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